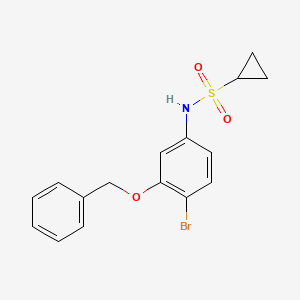

N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16BrNO3S |

|---|---|

Molecular Weight |

382.3 g/mol |

IUPAC Name |

N-(4-bromo-3-phenylmethoxyphenyl)cyclopropanesulfonamide |

InChI |

InChI=1S/C16H16BrNO3S/c17-15-9-6-13(18-22(19,20)14-7-8-14)10-16(15)21-11-12-4-2-1-3-5-12/h1-6,9-10,14,18H,7-8,11H2 |

InChI Key |

BBSFFRGBBSINFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamide Formation from Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride reacts with ammonia or ammonium hydroxide to yield cyclopropanesulfonamide. Reaction conditions significantly impact yields:

| Method | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Ammonia in dioxane | 0.5 M NH₃, RT, 72 h | >90% | |

| Ammonium hydroxide | NH₄OH in MeOH, 0°C → RT, 16 h | 52% |

The ammonia-in-dioxane method achieves superior yields due to the anhydrous environment and prolonged reaction time, minimizing side reactions. In contrast, the ammonium hydroxide route suffers from lower efficiency, likely due to competing hydrolysis of the sulfonyl chloride.

Protection of Cyclopropanesulfonamide

To prevent unwanted reactivity during subsequent steps, the sulfonamide is often protected as a tert-butyl carbamate (Boc) derivative. Boc-anhydride, in the presence of triethylamine and DMAP, facilitates this transformation:

| Conditions | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Boc₂O, Et₃N, DMAP, 0°C → RT, 4 h | DCM | DMAP | 65% | |

| Boc₂O, Et₃N, DMAP, RT, 48 h | DCM | DMAP | 87% |

Extended reaction times (48 h) improve yields by ensuring complete conversion, though shorter protocols (4 h) offer practical advantages for industrial-scale synthesis.

Synthesis of 3-(Benzyloxy)-4-bromophenylamine

The aryl component introduces the benzyloxy and bromine substituents. A representative pathway involves:

Nitro Group Reduction and Etherification

-

Starting material : 4-bromo-3-nitrophenol.

-

Benzylation : Treatment with benzyl bromide and a base (e.g., K₂CO₃) in acetone yields 4-bromo-3-(benzyloxy)nitrobenzene.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 3-(benzyloxy)-4-bromoaniline.

Coupling of Cyclopropanesulfonamide with the Aryl Amine

The final step involves reacting the aryl amine with cyclopropanesulfonyl chloride (or its Boc-protected derivative) under basic conditions:

Direct Sulfonylation

3-(Benzyloxy)-4-bromoaniline reacts with cyclopropanesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine or pyridine as a base:

Optimized Conditions :

-

Solvent: DCM (enhances solubility of intermediates)

-

Base: Pyridine (scavenges HCl efficiently)

-

Temperature: 0°C → RT (prevents exothermic side reactions)

Yields typically range from 70–85%, contingent on the purity of the aryl amine and sulfonyl chloride.

Deprotection of Boc-Protected Sulfonamide

If the Boc-protected sulfonamide is used, a final deprotection step with trifluoroacetic acid (TFA) in DCM removes the tert-butyl group:

The deprotected sulfonamide then couples with the aryl amine as described above.

Comparative Analysis of Synthetic Methods

Key variables influencing efficiency include:

| Variable | Impact on Yield | Optimal Choice |

|---|---|---|

| Solvent polarity | Polar solvents improve sulfonyl chloride reactivity | DCM or THF |

| Reaction temperature | Lower temps reduce side reactions | 0°C → RT gradient |

| Base selection | Pyridine outperforms Et₃N in HCl scavenging | Pyridine |

Notably, the Boc protection strategy, while adding a step, simplifies purification and enhances stability during storage.

Challenges and Troubleshooting

Side Reactions

-

Over-sulfonylation : Excess sulfonyl chloride may lead to disulfonation. Remedy: Use stoichiometric control (1:1 molar ratio).

-

Benzyloxy group cleavage : Acidic conditions may hydrolyze the benzyl ether. Remedy: Avoid strong acids during coupling.

Purification Difficulties

-

Column chromatography : Silica gel purification is effective but time-consuming.

-

Recrystallization : Ethanol/water mixtures yield high-purity product but require precise saturation.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Benzyloxy group converts to benzaldehyde or benzoic acid.

Reduction: Bromophenyl group converts to phenyl group.

Substitution: Formation of new compounds with substituted nucleophiles.

Scientific Research Applications

N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzyloxy and bromophenyl groups may enhance binding affinity and selectivity towards particular receptors or proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide and related compounds derived from evidence:

Key Observations:

Functional Groups: The target compound’s sulfonamide group distinguishes it from carboxamide analogs (e.g., ), which exhibit different hydrogen-bonding and acidity profiles.

Substituent Effects : The 3-benzyloxy and 4-bromo substituents in the target compound likely increase lipophilicity (logP) compared to simpler analogs like N-[(4-bromophenyl)methyl]cyclopropanesulfonamide. This could enhance membrane permeability but reduce aqueous solubility.

Molecular Complexity: The patent compound in features a fused heterocyclic system, resulting in a higher molecular weight (490 vs.

Biological Activity

N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide structure, which is known for its ability to interact with various biological targets. The presence of the benzyloxy and bromophenyl groups enhances its lipophilicity and may influence its biological interactions.

This compound exhibits several mechanisms of action:

- Covalent Inhibition : The sulfonamide group can form covalent bonds with nucleophilic residues in proteins, such as cysteine. This interaction can lead to the inhibition of enzymatic activity, making it a candidate for targeted drug design .

- Proteomic Interactions : The compound has been investigated as a proteomic cysteine probe, indicating its potential utility in studying protein functions and interactions in cellular environments.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. In vitro studies have shown that at a concentration of 83 μg/ml, it can protect rat myocardial cells from hypoxia-reoxygenation injury and myocardial ischemia-reperfusion injury. It also promotes the release of prostacyclin (PGI2) and inhibits thromboxane synthesis, which is crucial for cardiovascular health .

Antimicrobial Activity

The compound's antimicrobial potential has been explored against various pathogens. Studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it could be effective in treating infections caused by resistant strains .

Case Studies

- Cardioprotective Effects : A study focused on the cardioprotective effects of this compound revealed its ability to significantly reduce lipid peroxidation and improve antioxidant enzyme activities in myocardial tissue .

- Antimicrobial Efficacy : Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values comparable to established antibiotics .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1 below.

Q & A

Q. What are the optimal synthetic routes for N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves sequential functionalization:

Benzyloxy Introduction : React 4-bromo-3-hydroxyphenyl precursors with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyloxy group .

Sulfonamide Coupling : Treat the intermediate with cyclopropanesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the sulfonamide bond.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Yield Optimization : Monitor reaction progress via TLC or HPLC. Elevated temperatures (60–80°C) and anhydrous conditions improve sulfonamide coupling efficiency. Catalytic DMAP may accelerate the reaction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions. Key signals: benzyloxy protons (~4.8–5.2 ppm), aromatic protons (6.8–7.6 ppm), and cyclopropane protons (1.5–2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ or [M–Br]⁺ ions).

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and confirms cyclopropane geometry. Compare with structurally related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the bromine and benzyloxy substituents?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituent modifications (e.g., replacing Br with Cl or removing the benzyloxy group).

- Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) or cellular activity (e.g., antiproliferative effects in cancer lines).

- Data Correlation : Use computational tools (e.g., molecular docking) to link substituent electronic properties (Hammett σ values) with activity trends. For example, bromine’s electron-withdrawing effect may enhance sulfonamide hydrogen bonding .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. bioactivity)?

Methodological Answer:

- Solubility Analysis : Measure experimental solubility in DMSO/PBS using nephelometry. Compare with LogP predictions (e.g., via ChemAxon or ACD/Labs).

- Bioactivity Context : If low solubility masks activity, employ formulation aids (e.g., cyclodextrins) or pro-drug strategies.

- Crystal Packing Effects : Use X-ray crystallography to assess intermolecular interactions (e.g., π-stacking of benzyloxy groups) that may reduce solubility despite favorable computational LogP .

Q. What strategies are recommended for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., carbonic anhydrase IX). Parameterize the cyclopropane ring using DFT-optimized geometries.

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Focus on sulfonamide interactions with catalytic zinc ions in metalloenzymes .

- Validation : Cross-validate with mutagenesis data (e.g., Ala-scanning of key residues) or SPR binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.